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molecular formula C13H15NO2S2 B2456124 Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 588714-23-2

Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No. B2456124
M. Wt: 281.39
InChI Key: RWSOHHLCOWETST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034907B2

Procedure details

The compound was synthesized starting from methyl 4,5,6,7,8,9-hexahydro-2-isothiocyanatocycloocta[b]thiophene-3-carboxylate (0.004 g, 0.01 mmol) and 3-(1H-imidazol-1-yl)propan-1-amine (0.002 g, 0.01 mmol) as described above.

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[S:8][C:7]2[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:6]=2[C:5]=1[C:15]([O:17]C)=O)=[C:2]=[S:3].[N:19]1([CH2:24][CH2:25][CH2:26][NH2:27])[CH:23]=[CH:22][N:21]=[CH:20]1>>[N:19]1([CH2:24][CH2:25][CH2:26][N:27]2[C:15](=[O:17])[C:5]3[C:6]4[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][C:7]=4[S:8][C:4]=3[NH:1][C:2]2=[S:3])[CH:23]=[CH:22][N:21]=[CH:20]1

Inputs

Step One
Name
Quantity
0.004 g
Type
reactant
Smiles
N(=C=S)C1=C(C2=C(S1)CCCCCC2)C(=O)OC
Step Two
Name
Quantity
0.002 g
Type
reactant
Smiles
N1(C=NC=C1)CCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was synthesized

Outcomes

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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